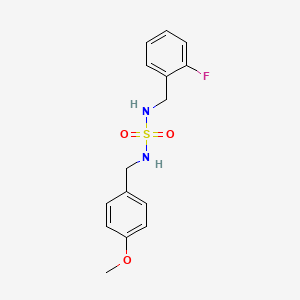

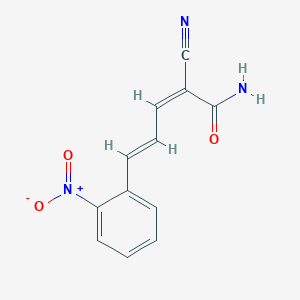

![molecular formula C23H24N6O B2941319 4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 955306-18-0](/img/structure/B2941319.png)

4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has drawn the attention of researchers due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.

Aplicaciones Científicas De Investigación

G Protein-Biased Dopaminergics Discovery

Research has demonstrated that 1,4-disubstituted aromatic piperazines, akin to the compound , play a crucial role as privileged structural motifs for aminergic G protein-coupled receptors. A study highlighted the development of high-affinity dopamine receptor partial agonists through the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage, leading to compounds that preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors. Such compounds, including 2-methoxyphenylpiperazine derivatives, have shown potential as novel therapeutics with antipsychotic activity, indicating their significant implications in treating neuropsychiatric disorders (Möller et al., 2017).

Antiviral Activity Against Enteroviruses

Pyrazolo[3,4-d]pyrimidines have been synthesized and their antiviral activity evaluated, particularly against human enteroviruses, including coxsackieviruses. Some derivatives have been found to inhibit enterovirus replication at nanomolar concentrations. The structural elements, such as the phenyl group at the N-1 position and the hydrophobic diarylmethyl group at the piperazine, significantly influence their antiviral efficacy. This discovery opens up possibilities for the development of potent antiviral agents targeting specific enteroviruses (Chern et al., 2004).

Anticonvulsant Drug Candidate "Epimidin"

The compound "1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one," referred to as "Epimidin," has been identified as a promising anticonvulsant drug candidate. A study focused on the development and validation of an HPLC method for determining related substances in Epimidin, highlighting its potential in pharmaceutical applications and the importance of ensuring its purity and stability (Severina et al., 2021).

Adenosine A2A Receptor Imaging

The synthesis and preclinical evaluation of compounds for imaging cerebral adenosine A2A receptors using PET have been explored. Such compounds, including derivatives of pyrazolo[3,4-d]pyrimidine, have shown favorable characteristics for mapping A2ARs in the brain, indicating their potential in neuroimaging and the study of neurological diseases (Zhou et al., 2014).

GLUT Inhibitors Discovery

The class of 1H-pyrazolo[3,4-d]pyrimidines has been identified as potent inhibitors of the facilitated glucose transporter 1 (GLUT1), with structure-activity relationship studies revealing essential structural motifs for their inhibitory activity. This finding suggests potential applications in treating diseases related to glucose transport, such as diabetes (Siebeneicher et al., 2016).

Propiedades

IUPAC Name |

4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O/c1-17-7-3-4-8-19(17)29-23-18(15-26-29)22(24-16-25-23)28-13-11-27(12-14-28)20-9-5-6-10-21(20)30-2/h3-10,15-16H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYMZGBRFVGEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2941236.png)

![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)

![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/no-structure.png)

![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)

![Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2941252.png)

![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)